Acid Violet 17

Description

Propriétés

Numéro CAS |

4129-84-4 |

|---|---|

Formule moléculaire |

C41H45N3O6S2.Na C41H45N3NaO6S2 |

Poids moléculaire |

762.9 g/mol |

Nom IUPAC |

sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C41H45N3O6S2.Na/c1-5-42(6-2)36-21-15-33(16-22-36)41(34-17-23-37(24-18-34)43(7-3)29-31-11-9-13-39(27-31)51(45,46)47)35-19-25-38(26-20-35)44(8-4)30-32-12-10-14-40(28-32)52(48,49)50;/h9-28H,5-8,29-30H2,1-4H3,(H-,45,46,47,48,49,50); |

Clé InChI |

MPLTZBTUVWWVEJ-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na] |

Apparence |

Solid powder |

Autres numéros CAS |

4129-84-4 |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Violet bnp; Erio Violet 6BN; Fast Acid Violet ; B Fenazo Violet X4B; NSC-71963; NSC71963 |

Origine du produit |

United States |

Foundational & Exploratory

Acid Violet 17 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acid Violet 17, a synthetic anionic dye, has found diverse applications across various research fields due to its protein-staining capabilities and distinct colorimetric properties. This technical guide provides an in-depth overview of its primary uses in forensic science, protein biochemistry, and in vitro toxicology, complete with experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and workflows.

Forensic Science: Enhancement of Blood Traces

This compound is a widely used reagent for the enhancement of footwear and fingerprint impressions made in blood on a variety of surfaces, including porous, semi-porous, and non-porous materials.[1] It stains the protein components of blood, rendering latent or faint traces a vivid purple color, thereby providing crucial evidence in criminal investigations.[1]

Quantitative Data: Reagent Compositions

| Solution | Component | Quantity |

| This compound Staining Solution | This compound Powder | 1 g |

| Acetic Acid (glacial, 99%) | 50 mL | |

| Ethanol (98% or higher) | 250 mL | |

| Demineralized or Distilled Water | 700 mL | |

| Blood Fixative Solution | 5-Sulfosalicylic acid, dihydrate | 20-23 g |

| Demineralized or Distilled Water | 1000 mL | |

| Washing/Destain Solution | Acetic Acid (glacial, 99%) | 50 mL |

| Ethanol (98% or higher) | 250 mL | |

| Demineralized or Distilled Water | 700 mL |

Experimental Protocol: Blood Print Enhancement

A critical first step in the enhancement of blood prints is fixation, which prevents the blood from diffusing and causing loss of detail during the staining process.[1]

1. Fixation: a. Prepare the blood fixative solution as described in the table above. b. Apply the fixative to the blood impression. This can be done by carefully immersing the object or by using a wash bottle to gently cover the area of interest. c. Allow the fixative to act for a minimum of 5 minutes.

2. Staining: a. Prepare the this compound staining solution. It is recommended to first dissolve the this compound powder in water before adding the ethanol and acetic acid. b. Apply the staining solution to the fixed blood print using a wash bottle, disposable pipette, or by immersing the object in a tray containing the solution. c. Allow the stain to remain in contact with the print for 1 to 3 minutes.

3. Rinsing and Drying: a. Rinse the stained area with the washing/destain solution to remove excess dye and improve contrast. Rinsing can also be done with water. b. Allow the item to air dry completely.

4. Visualization and Documentation: a. The developed prints will appear as a purple color. b. For enhanced visualization, a forensic light source in the 490 – 575nm range can be used, with viewing through red goggles. c. The enhanced prints should be documented using 1:1 photography, potentially with a red barrier filter.

Protein Biochemistry: Staining in Electrophoresis Gels

This compound, also known by the trade name Coomassie Violet R200, is an effective and sensitive dye for staining proteins separated by polyacrylamide gel electrophoresis (PAGE), particularly after isoelectric focusing. Its mechanism of action is similar to the more common Coomassie Brilliant Blue, binding to proteins to make them visible as distinct bands.

Quantitative Data: Staining and Destaining Solutions

| Solution | Component | Concentration/Amount |

| Fixing Solution | Trichloroacetic acid (TCA) | 20% (w/v) in distilled water |

| Staining Solution | Colloidal this compound | 0.1-0.2% in 10% (w/v) phosphoric acid |

| Destaining Solution | Phosphoric acid | 3% (w/v) in distilled water |

Experimental Protocol: Protein Gel Staining

This protocol is adapted for high sensitivity staining of proteins in polyacrylamide gels.

1. Fixation: a. Following electrophoresis, immerse the gel in the 20% TCA fixing solution. b. Agitate gently for 5 to 10 minutes to precipitate and immobilize the proteins within the gel matrix.

2. Staining: a. Decant the fixing solution and briefly rinse the gel with the destaining solution. b. Immerse the gel in the 0.1-0.2% colloidal this compound staining solution. c. Stain for 5 to 10 minutes with gentle agitation. Major protein bands may become visible within 0.5 to 3 minutes.

3. Destaining: a. Remove the staining solution and add the 3% phosphoric acid destaining solution. b. Gently agitate the gel in the destaining solution. The duration of this step depends on the gel thickness and can range from 5 to 80 minutes, or until the background is clear and the protein bands are sharply defined.

4. Washing and Storage: a. After destaining, wash the gel thoroughly with distilled water. b. The gel can then be imaged and stored as required.

In Vitro Toxicology: Assessment of Cell Viability and Differentiation

This compound has been utilized in ophthalmological research as a vital dye to visualize anatomical structures. However, its potential toxicity is a significant consideration. Studies have investigated its effects on the viability and differentiation of retinal pigment epithelial (RPE) cells.

Quantitative Data: Effects of this compound on RPE Cells

| Concentration (mg/mL) | Exposure Time | Effect on RPE Cell Viability |

| <0.125 | 30 seconds - 5 minutes | Likely to be well tolerated |

| 0.25 | 30 seconds - 5 minutes | Dose-dependent decrease in viability |

| 0.5 | 30 seconds - 5 minutes | Significant decrease in viability |

Experimental Protocol: In Vitro Toxicology Assessment of RPE Cells

This protocol is a representative methodology for assessing the toxic effects of this compound on RPE cells in culture.

1. Cell Culture and Exposure: a. Culture bovine RPE cells in an appropriate medium until they reach the desired confluence. b. Prepare solutions of this compound in a suitable solvent at concentrations ranging from 0.0625 to 0.5 mg/mL. c. Expose the RPE cells to the different concentrations of this compound for specific durations, such as 30 seconds and 5 minutes. Include a solvent-only control group.

2. Cell Viability Assays: a. Live/Dead Staining: i. After exposure, wash the cells with a balanced salt solution. ii. Incubate the cells with a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red). iii. Visualize and quantify the live and dead cells using fluorescence microscopy. b. MTS Assay: i. Following exposure, add an MTS reagent to the cell culture wells. ii. Incubate for 1-4 hours at 37°C. iii. Measure the absorbance at approximately 490 nm. The absorbance is proportional to the number of viable, metabolically active cells.

3. Immunocytochemistry for Cellular Integrity: a. After exposure, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). b. Permeabilize the cells with a detergent (e.g., Triton X-100). c. Incubate with primary antibodies against proteins of interest, such as ZO-1 (a tight junction protein) and β-catenin (CTNNB1, an adherens junction protein). d. Incubate with fluorescently labeled secondary antibodies. e. Visualize the localization and expression of these proteins using fluorescence microscopy to assess the integrity of cell junctions.

Cellular Effects and Signaling Pathway Disruption

Exposure to higher concentrations of this compound (≥0.25 mg/mL) has been shown to disrupt the integrity of RPE cell monolayers. This includes the loss of the tight junction protein ZO-1 from the cell borders and the translocation of β-catenin (CTNNB1) into the cytoplasm and nucleus. This indicates a breakdown of cell-cell adhesion and a potential activation of signaling pathways associated with cell stress and dedifferentiation.

References

An In-depth Technical Guide to Acid Violet 17: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Acid Violet 17, also widely known by synonyms such as Coomassie Violet R200 and C.I. 42650, is a synthetic anionic dye belonging to the triphenylmethane class.[1][2] It is recognized for its utility in various laboratory and industrial applications, most notably as a sensitive stain for proteins in electrophoresis techniques like SDS-PAGE and for the enhancement of blood-contaminated fingerprints in forensic science.[3][4][5] This document provides a comprehensive overview of its core chemical and physical properties, molecular structure, and a detailed protocol for its application in protein analysis.

Chemical Structure and Identity

This compound is a complex organic salt characterized by a central triphenylmethane core. Its structure features multiple substituted phenyl groups, including diethylamino and ethyl-sulfobenzyl-amino moieties, which are crucial for its color and protein-binding capabilities. The presence of sulfonic acid groups imparts its acidic nature and water solubility.

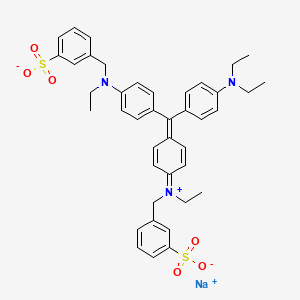

Caption: 2D chemical structure of this compound.

Core Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These characteristics are fundamental to its behavior in solution and its interaction with macromolecules.

| Property | Value |

| IUPAC Name | sodium 3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

| Synonyms | Coomassie Violet R200, C.I. 42650, Formyl Violet S4B, SERVA Violet 17, Food Violet 1 |

| CAS Number | 4129-84-4 |

| Molecular Formula | C₄₁H₄₄N₃NaO₆S₂ |

| Molecular Weight | 761.92 g/mol |

| Appearance | Very dark purple to deep navy blue powder |

| Density | 1.342 g/cm³ (at 20°C) |

| λmax (in water) | 545 nm |

| Molar Extinction (ε) | ≥34,000 L·mol⁻¹·cm⁻¹ at 543-549 nm (in water at 0.02 g/L) |

| Solubility | Easily soluble in water (forms a purple solution); Soluble in ethanol (forms a violet-blue solution). |

Experimental Protocols: Protein Staining in SDS-PAGE

This compound, often under the name Coomassie Violet, is a highly effective stain for visualizing proteins separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The dye binds non-specifically to proteins, primarily through electrostatic interactions with basic amino acid residues and hydrophobic interactions. The following protocol is a standard method for its use.

I. Required Solutions

-

Fixing Solution:

-

Methanol: 50% (v/v)

-

Glacial Acetic Acid: 10% (v/v)

-

Deionized Water: 40% (v/v)

-

-

Staining Solution (0.1% w/v):

-

This compound (Coomassie Violet R200): 1 g

-

Methanol: 400 mL

-

Glacial Acetic Acid: 100 mL

-

Deionized Water: to a final volume of 1 L

-

Procedure: Dissolve the dye in methanol first, then add acetic acid and water. Filter the solution to remove any particulates.

-

-

Destaining Solution:

-

Methanol: 20-40% (v/v)

-

Glacial Acetic Acid: 7-10% (v/v)

-

Deionized Water: 50-73% (v/v)

-

II. Staining Procedure

-

Fixation: After electrophoresis, place the polyacrylamide gel in a clean container. Add enough Fixing Solution to completely submerge the gel. Incubate for 30-60 minutes on a gentle shaker. This step removes SDS and fixes the proteins within the gel matrix.

-

Staining: Decant the Fixing Solution. Add the Staining Solution, ensuring the gel is fully covered. Agitate gently on a shaker for at least 1 hour. For enhanced sensitivity, staining can proceed overnight.

-

Destaining: Pour off the Staining Solution (which can often be reused). Add Destaining Solution to cover the gel. Agitate gently. Protein bands will become visible as the dye is removed from the gel background. Change the Destaining Solution periodically until the background is clear and the protein bands are sharp. Placing a piece of absorbent material, like a Kimwipe, in the corner of the destaining box can help adsorb excess dye.

-

Storage: Once destained, the gel can be stored in deionized water or a 7% acetic acid solution.

Experimental Workflow Visualization

The process of staining proteins in a polyacrylamide gel using this compound follows a logical sequence of fixation, staining, and destaining to achieve high-contrast visualization of protein bands against a clear background.

Caption: Workflow for SDS-PAGE protein gel staining using this compound.

References

Acid Violet 17 CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acid Violet 17, a synthetic anionic dye. It covers its chemical identity, technical specifications, and key applications, with a focus on its use in forensic science and biochemical research.

Core Chemical Identifiers

Synonyms

This compound is known by a variety of names, including:

-

Coomassie Violet R200

-

Acid Violet 4BNS

-

Formyl Violet S4B

-

C.I. 42650

-

Violet bnp

-

SERVA Violet 17

-

Acid Brilliant Milling Violet 4BS

Physicochemical Properties

This compound presents as a deep navy-blue powder. It is readily soluble in water, forming a purple solution, and is also soluble in ethanol, yielding a violet-blue solution.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, including its dyeing fastness on wool.

| Property | Value | References |

| Molecular Formula | C41H44N3NaO6S2 | |

| Molecular Weight | 761.93 g/mol | |

| Light Fastness | 1 (ISO), 1 (AATCC) | |

| Soaping Fastness (Fading) | 3-4 (ISO), 3 (AATCC) | |

| Soaping Fastness (Staining) | 2 (ISO), 3 (AATCC) | |

| Perspiration Fastness (Fading) | 4-5 (ISO), 4 (AATCC) | |

| Oxygen Bleaching | 1 (ISO), 2-3 (AATCC) | |

| Solubility in Water (90°C) | 70 g/L |

Note: Some sources indicate alternative molecular formulas and weights, such as C41H48N3NaO6S2 (765.96 g/mol ) and C41H46N3NaO6S2 (763.94 g/mol ). The values presented here are the most frequently cited.

Experimental Protocols

Forensic Enhancement of Bloodstains

This compound is a highly effective protein dye for the enhancement of fingerprints and shoeprints made in blood on various surfaces, including porous and non-porous substrates.

Methodology:

The process involves three main stages: fixing the blood proteins, staining, and then washing/destaining to improve contrast.

Solutions:

-

Fixing Solution: 2% (w/v) 5-sulfosalicylic acid in distilled water.

-

Staining Solution: 1g of this compound powder dissolved in a mixture of 700mL distilled water, 250mL ethanol, and 50mL acetic acid.

-

Washing/Destaining Solution: A mixture of 700mL water, 250mL ethanol, and 50mL acetic acid.

Protocol Steps:

-

Fixation: Apply the fixing solution to the suspected area and leave for a minimum of 5 minutes. This prevents the blood from diffusing during the staining process.

-

Rinsing (Optional): Briefly rinse with distilled water.

-

Staining: Apply the this compound staining solution to the fixed area. This can be done using a wash bottle, disposable pipette, or by submerging the item. Allow the stain to be in contact with the print for 1-3 minutes.

-

Washing/Destaining: Wash the surface with the destaining solution to remove excess dye and reduce background staining. This enhances the contrast of the blood impression, which will appear as a bright violet color.

-

Drying and Documentation: Allow the surface to air dry. The enhanced prints should then be photographed for evidence.

Protein Gel Staining (SDS-PAGE)

As a Coomassie-family dye, this compound is used for visualizing proteins in polyacrylamide gels after electrophoresis. The protocol is similar to that of Coomassie Brilliant Blue R-250.

Methodology:

This procedure involves fixing the proteins within the gel matrix, staining them with this compound, and then destaining the gel to reveal the protein bands against a clear background.

Solutions:

-

Fixation Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water.

-

Staining Solution: 0.1% (w/v) this compound in 40% (v/v) methanol and 10% (v/v) acetic acid.

-

Destaining Solution: 20% (v/v) methanol, 10% (v/v) acetic acid in deionized water.

Protocol Steps:

-

Fixation: After electrophoresis, immerse the gel in the fixation solution for 30-60 minutes. This step precipitates the proteins and removes interfering substances like SDS.

-

Staining: Discard the fixation solution and add the this compound staining solution. Gently agitate the gel on a shaker for at least 1-2 hours at room temperature. For thicker gels, a longer staining time may be required.

-

Destaining: Pour off the staining solution. Add the destaining solution and agitate. Replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of foam or a Kimwipe in the destaining container can help absorb excess stain.

-

Storage: Once destained, the gel can be stored in a solution of 5% acetic acid or deionized water.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the protocols described above.

Caption: Workflow for Forensic Bloodstain Enhancement.

Caption: Workflow for Protein Gel Staining with this compound.

References

The Core Mechanism of Acid Violet 17 Protein Stain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Violet 17 is an anionic triphenylmethane dye that serves as a highly sensitive protein stain in various biochemical applications, including polyacrylamide gel electrophoresis (PAGE) and the enhancement of blood-contaminated forensic evidence.[1] Its efficacy is rooted in the electrostatic interactions between the dye's negatively charged sulfonate groups and the positively charged amino acid residues of proteins, supplemented by weaker van der Waals forces and hydrogen bonds.[2] This technical guide delineates the core mechanism of action of this compound, provides detailed experimental protocols for its use, and presents quantitative data on its performance.

Mechanism of Action

The protein staining mechanism of this compound is a multi-step process that relies on fundamental principles of protein chemistry and dye-protein interactions. The primary driving force is the electrostatic attraction between the anionic dye and cationic sites on the protein molecules.

The Role of Acidic Conditions

Staining is performed in an acidic environment, which is crucial for protonating the basic amino acid residues on the proteins, such as lysine, arginine, and histidine. This protonation imparts a net positive charge to the protein molecules, making them cationic.[2] The acidic conditions are typically established by acids like 5-sulfosalicylic acid (SSA), trichloroacetic acid (TCA), or phosphoric acid.[2]

Dye Structure and Interaction

This compound, also known as Coomassie Violet R200, possesses two sulfonate (-SO₃⁻) groups. These groups are anionic in solution and readily form ionic bonds with the positively charged amino groups of the protonated proteins.

The Fixation Step

Prior to staining, a fixation step is essential. This is typically achieved by immersing the gel or substrate in an acidic solution, such as 20% (w/v) trichloroacetic acid. Fixation serves two primary purposes:

-

Protein Precipitation: The acid denatures and precipitates the proteins, immobilizing them within the gel matrix or on the substrate surface. This prevents the diffusion of protein bands, ensuring sharp and well-defined results.

-

Exposure of Binding Sites: The denaturation process unfolds the proteins, exposing more of the basic amino acid residues from the protein's interior. This increases the number of available binding sites for the this compound molecules, thereby enhancing the staining intensity.

Secondary Interactions

While ionic bonding is the predominant interaction, other, weaker forces also contribute to the stability of the dye-protein complex. These include:

-

Van der Waals Forces: These non-specific interactions contribute to the overall affinity of the dye for the protein.

-

Hydrogen Bonding: The structure of this compound allows for the formation of hydrogen bonds with appropriate functional groups on the protein, further stabilizing the complex.

Diagram of the Staining Mechanism

Caption: The staining mechanism of this compound.

Quantitative Data

| Parameter | Value | Protein Markers Tested | Reference |

| Staining Sensitivity | 1-2 ng/mm² | Bovine Serum Albumin, Carbonic Anhydrase, Horse Myoglobin | |

| Linear Range | 1-100 µg of protein (via dye elution) | pH marker proteins | |

| Major Zone Visibility | 100-500 ng of protein (without destaining) | Not specified |

Experimental Protocols

Colloidal Staining of Isoelectric Focusing (IEF) Gels

This method provides high sensitivity and low background staining.

Solutions:

-

Fixing Solution: 20% (w/v) Trichloroacetic Acid (TCA) in deionized water.

-

Stock Solution I: 0.2% (w/v) SERVA Violet 17 in deionized water.

-

Stock Solution II: 20% (v/v) Phosphoric Acid in deionized water.

-

Staining Solution: Mix equal volumes of Stock Solution I and Stock Solution II immediately before use.

-

Destaining Solution: 3% (w/v) Phosphoric Acid in deionized water.

Protocol:

-

Fixation: Immerse the gel in the Fixing Solution for 20 minutes.

-

Rinsing: Briefly rinse the gel in the Destaining Solution for approximately 1 minute.

-

Staining: Place the gel in the freshly prepared Staining Solution for 5-10 minutes. For major protein bands (100-500 ng), a staining time of 0.5-3 minutes may be sufficient for visualization without destaining.

-

Destaining: For detection of minor components, destain the gel with the Destaining Solution for 5-80 minutes, depending on the gel thickness and support.

-

Washing: Wash the gel twice with deionized water for 5 minutes each.

-

Drying: The gel can be dried in a stream of warm air or at room temperature.

Workflow for Colloidal Staining of IEF Gels

Caption: Experimental workflow for colloidal staining.

Staining of Blood-Contaminated Fingerprints

This compound is effective for enhancing fingerprints in blood on various surfaces.

Solutions:

-

Fixative: 2% (w/v) 5-Sulfosalicylic Acid (SSA) in deionized water.

-

Staining Solution: A solution of this compound in a water/acetic acid/ethanol mixture.

-

Rinse Solution: A mixture of water, acetic acid, and ethanol in the same proportions as the staining solution, but without the dye.

Protocol:

-

Fixation:

-

Thoroughly fix the blood print with the 2% SSA solution. This can be done by covering the print with absorbent paper soaked in the fixative.

-

This step is crucial to prevent the loss of detail when the staining solution is applied.

-

-

Staining:

-

Apply the this compound staining solution to the fixed print using a wash bottle, spray, or by submerging the item.

-

Allow the stain to remain in contact with the print for 1-3 minutes.

-

-

Rinsing:

-

Wash the surface with the rinse solution to remove excess stain. Water can be used as an alternative, but may result in more background staining.

-

-

Drying and Visualization:

-

Allow the item to air dry. The ridges of the fingerprint will appear purple.

-

The stained prints can be photographed. For enhanced contrast, fluorescence can be observed under green light (around 490-570 nm).

-

Logical Relationship in Forensic Staining

Caption: Logical flow of forensic fingerprint enhancement.

Concluding Remarks

This compound is a versatile and sensitive protein stain with a well-understood mechanism of action based on electrostatic interactions. Its utility in both biochemical research and forensic science is well-established. The provided protocols offer a starting point for the successful application of this dye. While quantitative binding affinity data remains elusive, the high sensitivity and broad applicability of this compound ensure its continued importance as a tool for protein analysis.

References

Unveiling the Solubility Profile of Acid Violet 17: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Acid Violet 17 in two common laboratory solvents: water and ethanol. Designed for researchers, scientists, and professionals in drug development, this document collates available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

This compound, a synthetic triphenylmethane dye also known by synonyms such as C.I. This compound, Food Violet 1, and Coomassie Brilliant Blue R-250, is widely utilized in various scientific applications, including as a staining agent in protein analysis. A thorough understanding of its solubility is paramount for its effective application and for the development of robust experimental protocols.

Quantitative Solubility Data

The solubility of this compound exhibits significant dependence on the solvent and temperature. The following table summarizes the available quantitative data for its solubility in water and ethanol. It is important to note that some reported values lack a specified temperature, which is a critical parameter for solubility.

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Water | 20 | 128.9 | |

| Water | 80 | 180 | |

| Water | Not Specified | 70 | [1] |

| Ethanol | Not Specified | 10 | [1] |

Qualitative assessments consistently describe this compound as "easily soluble" or "very soluble" in both water and ethanol[2][3][4]. The color of the resulting solution is typically purple in water and a blue-purple or violet-blue in ethanol.

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of a compound. The following methodology is a synthesized approach based on established practices for dye solubility testing, such as the principles outlined in the OECD Test Guideline 105 for Water Solubility.

Objective: To determine the saturation concentration of this compound in a specified solvent (water or ethanol) at a given temperature.

Materials:

-

This compound (analytical grade)

-

Solvent (deionized water or absolute ethanol)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm)

-

Volumetric flasks

-

Spectrophotometer

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent at the desired temperature. The amount of dye should be sufficient to ensure that undissolved solids remain after reaching equilibrium.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any suspended particles, immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. It is critical to maintain the temperature of the solution during this step to prevent precipitation.

-

Quantification:

-

Gravimetric Method: Accurately weigh the volumetric flask containing the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that will not degrade the dye). Once the solvent is completely removed, reweigh the flask. The difference in weight corresponds to the mass of the dissolved this compound.

-

Spectrophotometric Method: Alternatively, the concentration of the filtered saturated solution can be determined using a spectrophotometer. This requires the prior establishment of a calibration curve for this compound in the respective solvent at a known wavelength of maximum absorbance (λmax).

-

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved dye per unit volume of the solvent and is typically expressed in grams per liter (g/L).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Spectral Properties of Acid Violet 17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 17, also known by other names such as Coomassie Violet R200 and C.I. 42640, is a synthetic triarylmethane dye.[1][2][3] Its anionic nature allows for its use in a variety of applications, including as a stain for proteins in electrophoresis and for the enhancement of bloodstains in forensic science.[3][4] A thorough understanding of its spectral properties is crucial for its effective application in these and other research and development contexts. This guide provides a detailed overview of the known spectral characteristics of this compound, methodologies for their determination, and the underlying photophysical principles.

Core Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₄₁H₄₄N₃NaO₆S₂ and a molecular weight of approximately 761.93 g/mol . It is readily soluble in water, producing a purple solution, and also soluble in ethanol, yielding a violet-blue solution. The color of the dye is dependent on the solvent and the acidity of the medium.

Spectral Properties

The spectral characteristics of a dye like this compound are dictated by its electronic structure and the environment in which it is measured. These properties include light absorption and emission, which are fundamental to its applications as a colorant and a fluorescent marker.

Absorption Characteristics

This compound exhibits distinct absorption maxima in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The primary absorption peak in the visible range is responsible for its characteristic violet color.

| Parameter | Value | Solvent | Concentration | Reference |

| Maximum Absorption Wavelength (λmax) | 545 nm | Water | 0.02 g/L | |

| Molar Extinction Coefficient (ε) | ≥34,000 M⁻¹cm⁻¹ | Water | 0.02 g/L | |

| Secondary Absorption Peak (λmax) | 197 nm | Not Specified | Not Specified |

The intense absorption band at 545 nm arises from a π to π* electronic transition within the conjugated system of the triarylmethane structure. The molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength, is notably high, indicating its effectiveness as a colorimetric reagent. The absorption peak at 197 nm is likely due to a different electronic transition within the aromatic rings of the molecule.

Emission Characteristics

While primarily known as a visible dye, this compound can exhibit fluorescence under certain conditions. Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation.

Stained materials treated with this compound have been observed to fluoresce when excited with green light in the range of 480-545 nm, although the fluorescence is often described as faint. This suggests that the fluorescence quantum yield of this compound is relatively low. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

The low quantum yield is a common characteristic of many triarylmethane dyes. This is often attributed to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. These non-radiative processes allow the excited molecule to return to the ground state without emitting a photon. The flexible structure of the triarylmethane scaffold, which allows for rotational motion of the phenyl rings, can facilitate these non-radiative decay mechanisms.

Experimental Protocols

The determination of the spectral properties of this compound requires standardized experimental procedures to ensure accuracy and reproducibility. The following are detailed methodologies for conducting absorption and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound.

1. Materials and Instrumentation:

-

This compound dye powder

-

Deionized water (or other appropriate solvent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound powder (e.g., 10 mg).

-

Dissolve the powder in a known volume of deionized water (e.g., 100 mL) in a volumetric flask to create a stock solution.

-

Calculate the molar concentration of the stock solution.

3. Preparation of Working Solutions:

-

Perform a series of dilutions of the stock solution to prepare working solutions of varying concentrations. This is essential for verifying Beer-Lambert Law and accurately determining the molar extinction coefficient.

4. Spectrophotometer Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Fill a quartz cuvette with the solvent (deionized water) to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse a second cuvette with one of the working solutions and then fill it with the same solution.

-

Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.

-

Repeat the measurement for all working solutions.

5. Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

According to the Beer-Lambert Law (A = εbc), the slope of the linear portion of the calibration curve will be the molar extinction coefficient (ε), where 'b' is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This protocol describes the procedure for measuring the fluorescence emission spectrum of this compound.

1. Materials and Instrumentation:

-

This compound working solution (prepared as in the UV-Vis protocol)

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz cuvettes (1 cm path length, four-sided polished)

2. Fluorometer Setup and Measurement:

-

Turn on the fluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum (e.g., 545 nm). Alternatively, an excitation scan can be performed to determine the optimal excitation wavelength.

-

Fill a quartz cuvette with the solvent to record a blank emission spectrum. This will account for any Raman scattering or solvent fluorescence.

-

Rinse and fill a cuvette with the this compound working solution. To minimize inner filter effects, it is advisable to use a dilute solution with an absorbance of less than 0.1 at the excitation wavelength.

-

Place the sample cuvette in the fluorometer.

-

Scan a range of emission wavelengths longer than the excitation wavelength (e.g., 560-800 nm).

3. Data Analysis:

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound.

-

Identify the wavelength of maximum emission (λem).

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the sequential workflow for determining the absorption and emission properties of this compound.

References

Acid Violet 17: A Technical Guide to its History, Development, and Application as a Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Violet 17, also known under trade names such as Coomassie Violet R200, is a synthetic triphenylmethane dye that has evolved from its origins in the textile industry to become a versatile stain in various scientific disciplines. This technical guide provides an in-depth exploration of the history, chemical properties, and diverse applications of this compound as a biological stain. It details its development from a wool dye to a crucial tool in protein biochemistry, forensic science, and ophthalmic surgery. This document consolidates quantitative data, outlines detailed experimental protocols, and presents visual workflows to serve as a comprehensive resource for researchers and professionals in the life sciences and drug development.

Introduction and Historical Development

The journey of this compound as a scientific stain is intrinsically linked to the broader history of the "Coomassie" family of dyes. The name "Coomassie" was trademarked by Levinstein Ltd., a British dye manufacturer, in the late 19th century to market a range of acid wool dyes.[1] The name itself was inspired by the then-British occupied city of Coomassie (modern-day Kumasi in Ghana).[1] Initially, these dyes were prized for their ability to color textiles, particularly wool.

The transition of Coomassie dyes from the textile industry to the laboratory began in the mid-20th century. While Coomassie Brilliant Blue is more widely recognized, this compound (Coomassie Violet) also found its niche. The first application of a Coomassie dye, Coomassie Brilliant Blue R-250, for visualizing proteins after electrophoresis was reported in 1963 by Fazekas de St. Groth and colleagues.[2] This pioneering work laid the foundation for the use of related triphenylmethane dyes, including this compound, in protein analysis. Although less common than its blue counterparts for general protein staining, this compound has been recognized for its utility in specific applications, such as isoelectric focusing.[3]

In more recent decades, the unique properties of this compound have led to its adoption in other scientific fields. In forensic science, it has proven to be a highly effective reagent for the enhancement of blood-contaminated fingerprints on various surfaces.[4] Its ability to stain proteins in blood residues provides a vivid purple coloration, increasing the contrast and visibility of latent prints. Furthermore, its application has extended into the medical field, specifically in ophthalmology, where it is used as a vital dye during vitreoretinal surgery to visualize transparent tissues like the inner limiting membrane (ILM).

Chemical and Physical Properties

This compound is an anionic dye with a complex triphenylmethane structure. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | Sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methylidene]-2,5-cyclohexadien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

| Synonyms | C.I. 42640, Acid Violet 4BNS, Coomassie Violet R200, Violet bnp |

| CAS Number | 4129-84-4 |

| Molecular Formula | C₄₁H₄₄N₃NaO₆S₂ |

| Molecular Weight | 761.93 g/mol |

| Appearance | Deep navy powder |

| Solubility | Easily soluble in water (purple solution) and ethanol (violet-blue solution) |

| λmax | 545 nm |

The staining mechanism of this compound, like other Coomassie dyes, is primarily based on its interaction with proteins. The dye binds non-covalently to proteins, mainly through electrostatic interactions with protonated basic amino acid residues (such as lysine, arginine, and histidine) and through van der Waals forces. This binding stabilizes the anionic, blue/violet form of the dye, leading to a visible color change that is proportional to the amount of protein present.

Applications and Experimental Protocols

This compound has found utility in three primary scientific domains: protein biochemistry, forensic science, and ophthalmology.

Protein Staining in Electrophoresis

While less common than Coomassie Brilliant Blue, this compound is a sensitive stain for visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE), particularly following isoelectric focusing. A key advantage of using a colloidal formulation of this compound is the rapid staining time and low background, which can eliminate the need for a destaining step.

| Parameter | Value | Reference |

| Staining Sensitivity | 1-2 ng/mm² of protein | |

| Linear Range for Quantification | 1-100 µg of marker proteins (by dye elution) |

This protocol is adapted from the method described for fast and sensitive protein staining.

-

Fixation: Following electrophoresis, immerse the gel in a solution of 10% (w/v) trichloroacetic acid for a minimum of 30 minutes. This step fixes the proteins within the gel matrix.

-

Staining: Prepare a 0.1-0.2% (w/v) colloidal solution of this compound in 10% (w/v) phosphoric acid. Immerse the fixed gel in the staining solution for 5-10 minutes with gentle agitation. Major protein bands (100-500 ng) should become visible within 0.5-3 minutes.

-

Destaining (Optional): For the detection of minor protein components, transfer the gel to a solution of 3% (w/v) phosphoric acid. Destain for 5-80 minutes, depending on the gel thickness, until a clear background is achieved.

-

Visualization and Storage: The stained gel can be visualized using a standard gel documentation system. For storage, the gel can be kept in a solution of 1% acetic acid at 4°C.

Forensic Enhancement of Blood Traces

This compound is a widely used protein stain for the enhancement of fingerprints and footwear impressions in blood on both porous and non-porous surfaces. It provides a strong, visible purple stain on the protein-rich components of blood, offering excellent contrast.

This protocol is a standard method used in forensic laboratories.

-

Fixation: It is crucial to fix the blood impression prior to staining to prevent loss of detail. Spray the area with or immerse the item in a 2% (w/v) solution of 5-sulfosalicylic acid for at least 5 minutes.

-

Staining Solution Preparation: Prepare the staining solution by dissolving 1 gram of this compound in a mixture of 700 mL of distilled water, 250 mL of ethanol, and 50 mL of glacial acetic acid.

-

Application: Apply the staining solution to the fixed impression using a wash bottle or by immersion. Allow the stain to remain in contact with the impression for 1-3 minutes.

-

Rinsing/Destaining: Rinse the surface with a solution of the same composition as the staining solution but without the dye (700 mL water, 250 mL ethanol, 50 mL acetic acid) until the background is clear.

-

Drying and Visualization: Allow the item to air dry completely. The developed purple impression can be photographed under white light. For enhanced visualization, fluorescence can be excited with green light (490-575 nm) and viewed with red goggles.

Vital Staining in Ophthalmic Surgery

This compound has been investigated as a vital dye for chromovitrectomy to facilitate the visualization and peeling of the epiretinal or inner limiting membrane. However, studies have indicated potential retinal toxicity at higher concentrations.

| Cell Line/Tissue | Concentration | Exposure Time | Effect | Reference |

| Retinal Ganglion Cells | 0.25 mg/mL | 30 seconds | High degree of damage and glial reactivity | |

| Retinal Pigment Epithelium | 0.25 mg/mL | 180 seconds | Toxic effects observed | |

| Retinal Pigment Epithelium | 0.05 mg/mL | 1800 seconds | Toxic effects observed | |

| Bovine RPE Cells | <0.125 mg/mL | 30s & 5 min | Well tolerated | |

| Bovine RPE Cells | ≥0.25 mg/mL | 30s & 5 min | Reduced viability and induced dedifferentiation |

The following is a generalized workflow for assessing the biocompatibility of this compound on retinal pigment epithelial (RPE) cells, based on published studies.

-

Cell Culture: Culture a human RPE cell line (e.g., ARPE-19) under standard conditions until confluent.

-

Dye Preparation: Prepare various concentrations of this compound (e.g., 0.0625 mg/mL to 0.5 mg/mL) in a suitable solvent.

-

Exposure: Expose the cultured RPE cells to the different dye concentrations for fixed time periods (e.g., 30 seconds and 5 minutes).

-

Viability Assessment: Following exposure, assess cell viability using methods such as:

-

Live/Dead Staining: To visualize viable and non-viable cells.

-

MTS/MTT Assay: To quantify metabolic activity.

-

Crystal Violet Staining: To determine total cell amount.

-

-

Data Analysis: Quantify the results and compare the effects of different concentrations and exposure times to a control group.

Signaling Pathways and Mechanism of Action

Current research indicates that this compound primarily functions as a visualization and staining agent. There is no substantial evidence to suggest that it is used as a probe to elucidate specific signaling pathways. Its mechanism of action is based on its physicochemical affinity for proteins. In the context of its toxic effects on retinal cells at higher concentrations, observed changes such as the translocation of β-catenin and disarrangement of the actin cytoskeleton are indicative of cellular stress and dedifferentiation rather than the modulation of a specific signaling pathway for research purposes. Therefore, its role in drug development and research is predominantly as a stain for quantification and visualization, not as a modulator of cellular signaling.

Safety and Handling

This compound powder is not classified as a hazardous substance, but appropriate laboratory safety precautions should always be observed.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Minimize dust generation. Avoid contact with eyes, skin, and clothing.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. A respirator may be necessary when handling large quantities of the powder.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

The working solutions often contain ethanol and acetic acid, which are flammable and corrosive, respectively. Handle these solutions with appropriate care.

Conclusion

This compound has a rich history, evolving from a textile dye to a valuable tool in modern scientific research. Its strong protein-binding properties have been successfully leveraged for the sensitive detection of proteins in electrophoresis, the enhancement of crucial evidence in forensic investigations, and as a vital stain in delicate surgical procedures. While its use requires careful consideration of concentration-dependent toxicity in biological applications, its utility as a robust and effective stain is well-established. This guide provides the foundational knowledge and practical protocols for the effective application of this compound in a research and development setting.

References

- 1. Coomassie Blues- A Colonial Legacy(?) in Molecular Biology – Club SciWri [sciwri.club]

- 2. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]

- 3. Fast and sensitive protein staining with colloidal this compound following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

Acid Violet 17: A Technical Safety and Handling Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data and detailed handling precautions for Acid Violet 17 (C.I. 42650), a synthetic dye commonly utilized in laboratory settings. The following sections offer a comprehensive overview of its chemical properties, potential hazards, exposure controls, and emergency procedures, compiled from various safety data sheets.

Chemical and Physical Properties

This compound, with the chemical formula C₄₁H₄₄N₃NaO₆S₂, is a dark brown solid.[1] While many of its physical and chemical properties are not consistently determined across safety data sheets, the available information is summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₄₁H₄₄N₃NaO₆S₂ | [2][3] |

| Molecular Weight | 761.92 g/mol | [2][3] |

| CAS Number | 4129-84-4 | |

| EC Number | 223-942-6 | |

| Appearance | Dark brown solid | |

| Odor | Mild | |

| Melting Point | Undetermined | |

| Boiling Point | Undetermined | |

| Flash Point | Not applicable | |

| Solubility in Water | Not determined | |

| Flammability | Product is not flammable | |

| Explosion Hazard | Product does not present an explosion hazard | |

| Chemical Stability | Stable under normal temperatures and pressures |

Hazard Identification and GHS Classification

The GHS classification for this compound is not uniform across all suppliers. However, a recurring classification indicates that it is toxic to aquatic life with long-lasting effects.

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Citation(s) |

| Hazardous to the aquatic environment, long-term hazard | Aquatic Chronic 2/3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects. | GHS09 (Environment) |

Some reports indicate that the chemical does not meet GHS hazard criteria. It is crucial to consult the specific safety data sheet provided by the supplier for the most accurate and up-to-date classification.

Toxicological Data

Toxicological information for this compound is limited and, in some cases, not thoroughly investigated. The available acute toxicity data is presented below. It is important to note that some sources state there is no irritant effect on the skin or eyes, while others recommend immediate medical attention for eye contact.

| Route of Exposure | Species | Value | Citation(s) |

| Oral | Rat | LD50 > 5000 mg/kg | |

| Oral | Rat | LD50 = 5005 mg/kg | |

| Aquatic (Fish) | Leuciscus idus | LC50 (96h) = 1 - 10 mg/l | |

| Aquatic (Bacteria) | Bacteria | EC50 (3h) > 100 mg/l |

Key Toxicological Points:

-

Acute Effects: May be harmful by inhalation, ingestion, or skin absorption. It can cause eye and skin irritation and is irritating to mucous membranes and the upper respiratory tract.

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.

-

Mutagenicity: Mutagenicity data has been reported.

-

Sensitization: No sensitizing effects are known.

Handling Precautions and Exposure Controls

Proper handling and the use of personal protective equipment are essential to minimize risks when working with this compound.

Engineering Controls

-

Work in a well-ventilated area.

-

Use a chemical fume hood.

-

Ensure an eyewash station and safety shower are readily available.

Personal Protective Equipment (PPE)

| PPE Type | Specification | Citation(s) |

| Eye/Face | Chemical safety goggles or glasses. | |

| Skin | Wear appropriate protective gloves to prevent skin exposure. The selection should be based on the specific laboratory conditions and breakthrough times. | |

| Body | Wear appropriate protective clothing to minimize contact with skin. | |

| Respiratory | An approved respirator should be worn when necessary, especially when dust generation is likely. |

General Hygiene Practices

-

Wash hands thoroughly after handling.

-

Remove contaminated clothing and wash it before reuse.

-

Avoid contact with eyes, skin, and clothing.

-

Minimize dust generation and accumulation.

-

Do not eat, drink, or smoke in the laboratory.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting, from receipt to disposal.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures | Citation(s) |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid immediately. | |

| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |

Spills and Disposal

Accidental Release Measures

-

Vacuum or sweep up the material and place it into a suitable disposal container.

-

Clean up spills immediately, observing precautions in the Protective Equipment section.

-

Avoid generating dusty conditions.

-

Prevent the material from entering sewers or waterways.

Disposal Considerations

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Conditions to Avoid: Incompatible materials, excess heat, and strong oxidants.

-

Incompatibilities: Strong oxidizing agents and strong reducing agents.

-

Hazardous Decomposition Products: Irritating and toxic fumes and gases, including nitrous vapors, sulfur oxides, and carbon monoxide/dioxide upon burning.

-

Hazardous Polymerization: Will not occur.

References

An In-Depth Technical Guide to Acid Violet 17 Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 17, a synthetic anionic dye, is a versatile tool in various scientific disciplines, prized for its ability to selectively stain protein-rich structures. This guide delves into the fundamental principles of this compound staining, providing a comprehensive overview of its mechanisms, applications, and detailed protocols for its use in protein analysis and histological studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this potent staining reagent in their work.

Core Principles of Staining

This compound belongs to the triarylmethane class of dyes and is characterized by its anionic nature, conferred by the presence of sulfonic acid groups. The fundamental principle of its staining action lies in the electrostatic attraction between the negatively charged dye molecules and positively charged components within biological samples, primarily proteins.

The staining process is highly dependent on the pH of the staining solution. In an acidic environment, the amino groups (-NH2) of amino acid residues in proteins become protonated, acquiring a positive charge (-NH3+). This creates cationic sites to which the anionic sulfonate groups (-SO3-) of this compound can bind through strong ionic interactions. In addition to these primary electrostatic forces, the binding is further stabilized by weaker, short-range interactions, including hydrogen bonds and van der Waals forces. This multi-faceted binding mechanism ensures a stable and intense coloration of proteinaceous material.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective application.

| Property | Value |

| Chemical Formula | C₄₁H₄₄N₃NaO₆S₂ |

| Molecular Weight | 761.93 g/mol |

| CAS Number | 4129-84-4 |

| Appearance | Dark violet powder |

| Solubility | Soluble in water and ethanol |

Applications of this compound Staining

The ability of this compound to bind strongly to proteins has led to its adoption in several key research areas:

-

Protein Electrophoresis: It is used as a sensitive stain for the visualization of protein bands in polyacrylamide and agarose gels, offering an alternative to more common stains like Coomassie Brilliant Blue.

-

Forensic Science: this compound is a well-established reagent for the enhancement of footwear impressions and fingerprints made in blood. It stains the protein components of blood, rendering latent prints visible with high contrast.

-

Histology: In histological applications, this compound can be used to stain protein-rich structures in tissue sections, such as cytoplasm, muscle fibers, and collagen. While not a conventional stain for amyloid plaques, its protein-binding properties suggest potential for investigational use in this area.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in various contexts.

Protein Gel Staining (Isoelectric Focusing)

This protocol is adapted for high-sensitivity staining of proteins in polyacrylamide gels following isoelectric focusing.[1]

Quantitative Data:

| Parameter | Value |

| Fixing Solution | 20% (w/v) Trichloroacetic Acid (TCA) |

| Staining Solution | 0.1-0.2% (w/v) this compound in 10% (w/v) Phosphoric Acid |

| Destaining Solution | 3% (w/v) Phosphoric Acid |

| Fixation Time | 20 minutes |

| Staining Time | 5-10 minutes |

| Destaining Time | 5-80 minutes (dependent on gel thickness) |

Methodology:

-

Fixation: Following electrophoresis, immerse the gel in the fixing solution for 20 minutes with gentle agitation. This step is crucial for precipitating and immobilizing the proteins within the gel matrix.

-

Rinsing: Briefly rinse the gel with the destaining solution to remove excess TCA.

-

Staining: Immerse the gel in the staining solution and agitate gently for 5-10 minutes.

-

Destaining: Transfer the gel to the destaining solution. The destaining time will vary depending on the thickness of the gel and the desired background clarity. Monitor the process visually until the protein bands are clearly distinguishable against a faint background.

-

Washing and Storage: Wash the gel in distilled water and store it in a sealed bag to prevent drying.

Forensic Bloodstain Enhancement

This protocol details the procedure for enhancing protein-rich marks, such as bloodstains.[2]

Quantitative Data:

| Reagent | Composition |

| Fixing Solution | 2% (w/v) 5-Sulfosalicylic Acid in distilled water |

| Staining Solution | 1 g this compound in 700 mL distilled water, 250 mL ethanol, and 50 mL glacial acetic acid |

| Washing Solution | 700 mL distilled water, 250 mL ethanol, and 50 mL glacial acetic acid |

| Fixation Time | Minimum of 3 minutes |

| Staining Time | 1-3 minutes |

Methodology:

-

Fixation: Apply the fixing solution to the suspected bloodstain using a wash bottle or by submerging the item. Ensure the area is thoroughly saturated and allow it to fix for at least 3 minutes.

-

Staining: Apply the this compound staining solution to the fixed area. Allow the stain to react for 1-3 minutes.

-

Washing: Gently rinse the area with the washing solution to remove excess dye and reveal the stained impression.

-

Drying and Documentation: Allow the item to air dry completely before photographing or lifting the enhanced print.

Histological Staining of Paraffin-Embedded Sections (Investigational Protocol)

This protocol is a proposed method for the general histological staining of protein-rich structures in formalin-fixed, paraffin-embedded tissue sections, adapted from protocols for similar acid dyes. Optimization will be required for specific tissue types and target structures.

Quantitative Data:

| Reagent | Composition |

| Staining Solution | 0.1% (w/v) this compound in 1% (v/v) Acetic Acid |

| Differentiating Solution | 0.5% (v/v) Acetic Acid |

| Staining Time | 5-10 minutes |

| Differentiation Time | 15-30 seconds (monitor microscopically) |

Methodology:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Staining: Immerse slides in the this compound staining solution for 5-10 minutes.

-

Rinsing: Briefly rinse the slides in distilled water.

-

Differentiation: Dip the slides in the differentiating solution for a short period (15-30 seconds). This step is critical for removing background staining and enhancing contrast. The optimal time should be determined by microscopic examination.

-

Washing: Wash the slides in running tap water to stop the differentiation process.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanols, clear in xylene, and mount with a resinous mounting medium.

Visualizations

Logical Relationship of Staining Principles

Caption: The fundamental principle of this compound staining.

Experimental Workflow for Protein Gel Staining

Caption: Workflow for staining protein gels with this compound.

Molecular Interaction of this compound with a Protein

Caption: Molecular interactions between this compound and a protein.

Troubleshooting

Common issues encountered during this compound staining and their potential solutions are outlined below.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Staining | - Staining solution too old or improperly prepared.- Insufficient staining time.- Inadequate fixation.- pH of staining solution is not acidic enough. | - Prepare fresh staining solution.- Increase staining duration.- Ensure proper fixation time and reagent concentration.- Verify and adjust the pH of the staining solution. |

| High Background Staining | - Excessive staining time.- Inadequate washing or differentiation.- Staining solution concentration too high. | - Reduce staining time.- Increase washing/differentiation time or use a more effective destaining agent.- Dilute the staining solution. |

| Precipitate on Sample | - Staining solution not filtered.- Dye not fully dissolved. | - Filter the staining solution before use.- Ensure the dye is completely dissolved in the solvent. |

Safety Precautions

This compound is a chemical reagent and should be handled with appropriate safety measures. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store the dye in a cool, dry place away from oxidizing agents.

-

Dispose of waste according to institutional and local regulations.

References

Methodological & Application

Application Notes and Protocols for Acid Violet 17 Protein Staining in PAGE Gels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 17 is a sensitive protein stain used for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE), particularly effective for isoelectric focusing (IEF) gels.[1][2] This staining method offers a rapid and highly sensitive alternative to more traditional stains like Coomassie Brilliant Blue, with the convenience of avoiding organic solvents that have unpleasant and potentially hazardous vapors.[1] The stain binds to proteins, rendering them visible as purple bands against a clear background.[3] This document provides a detailed protocol for using this compound to stain proteins in PAGE gels, along with a comparative analysis against other common staining methods.

Comparative Analysis of Protein Staining Methods

To aid in the selection of an appropriate staining method, the following table summarizes the key characteristics of this compound in comparison to other widely used protein stains.

| Feature | This compound | Coomassie Brilliant Blue R-250 | Silver Staining |

| Detection Limit | ~1-2 ng/mm²[1] | ~50 ng/band | ~2-5 ng/band |

| Staining Time | 5-10 minutes | 30 minutes - 2 hours | ~10 minutes |

| Destaining Time | 5-80 minutes (can be visualized without destaining for major bands) | 1-2 hours (or longer) | Not typically required |

| Linear Dynamic Range | 1-100 µg for quantification | Good | Narrow |

| Mass Spectrometry Compatibility | Yes | Yes | No (with formaldehyde) |

| Primary Advantages | High sensitivity, rapid staining, low background, suitable for IEF gels, avoids hazardous organic solvents. | Inexpensive, easy to use, good for quantification. | Very high sensitivity. |

| Primary Disadvantages | May require destaining for minor components. | Less sensitive, requires significant destaining. | More complex and laborious protocol, narrow dynamic range, generally not compatible with mass spectrometry. |

Experimental Protocol: this compound Staining for PAGE Gels

This protocol is adapted from established methods for this compound staining.

Materials

-

Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water.

-

Staining Solution Stock I (0.2% this compound): Dissolve 100 mg of this compound powder in 50 ml of deionized water. This solution is stable for several months at room temperature.

-

Staining Solution Stock II (20% Phosphoric Acid): Add 136 ml of 86% phosphoric acid to 864 ml of deionized water to make 1 L.

-

Working Staining Solution: Mix equal volumes of Stock Solution I and Stock Solution II immediately before use.

-

Destaining Solution: 3% (w/v) Phosphoric acid in deionized water.

-

Deionized water

-

Shaking platform

-

Gel staining trays

Procedure

-

Fixation:

-

Following electrophoresis, place the polyacrylamide gel in a clean staining tray.

-

Add a sufficient volume of Fixing Solution (20% TCA) to completely submerge the gel.

-

Incubate for 20 minutes on a shaking platform at room temperature. This step is crucial for precipitating and immobilizing the proteins within the gel matrix.

-

-

Rinsing:

-

Discard the Fixing Solution.

-

Briefly rinse the gel for approximately 1 minute with the Destaining Solution (3% phosphoric acid).

-

-

Staining:

-

Prepare the Working Staining Solution by mixing equal volumes of Staining Solution Stock I and Stock Solution II.

-

Pour the freshly prepared Working Staining Solution over the gel, ensuring it is fully submerged.

-

Stain for 5-10 minutes with gentle agitation on a shaking platform. For major protein bands (100-500 ng), a clear signal may be visible without destaining after only 0.5-3 minutes.

-

-

Destaining:

-

Remove the staining solution.

-

Add the Destaining Solution (3% phosphoric acid) to the gel.

-

Destain for 5-80 minutes, changing the destaining solution 2-3 times until the protein bands are clearly visible against a low background. The required destaining time will vary depending on the thickness of the gel.

-

-

Washing and Storage:

-

Once the desired band intensity and background clarity are achieved, wash the gel twice with deionized water for 5 minutes each time.

-

The stained gel can be imaged immediately or stored in deionized water at 4°C.

-

Experimental Workflow Diagram

Caption: Workflow for this compound protein staining of PAGE gels.

References

Application Notes and Protocols for Staining Blood Prints with Acid Violet 17

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Acid Violet 17 (AV17), a protein-staining dye, for the enhancement of blood prints on various surfaces. The protocols outlined below are intended for forensic and research applications, offering detailed methodologies for achieving optimal staining results.

Introduction

This compound, also known as Coomassie Brilliant Violet R150, is a potent dye used to stain the protein components of blood, rendering latent or faint blood impressions visible.[1] It produces a vibrant purple coloration upon reaction with blood proteins, significantly increasing the contrast of the print against the substrate.[2][3][4] AV17 is effective on a wide range of porous, semi-porous, and non-porous surfaces.[2] For non-porous surfaces, it is considered one of the more effective fluorescent stains available.

The underlying principle of this technique is the electrostatic interaction between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino groups of proteins present in the blood, primarily hemoglobin. This interaction results in the formation of a stable, colored complex, thus visualizing the blood print.

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of reagents and the application of this compound for staining blood prints.

Table 1: Reagent Formulations

| Reagent | Component | Concentration/Amount | Solvent | Total Volume |

| Fixing Solution | 5-Sulphosalicylic Acid Dihydrate | 20-23 g | Water | 1 L |

| Staining Solution | This compound Dye | 1 g | Distilled Water | 700 mL |

| Ethanol | 250 mL | |||

| Acetic Acid | 50 mL | |||

| Destaining/Washing Solution | Ethanol | 250 mL | Distilled Water | 700 mL |

| Acetic Acid | 50 mL |

Data compiled from multiple sources indicating a standardized formulation for effective blood print enhancement.

Table 2: Experimental Parameters

| Parameter | Duration/Setting | Notes |

| Fixing Time | At least 5 minutes | Longer times may be necessary for heavy blood deposits to prevent leaching. |

| Staining Time | 1-3 minutes | Immersion or application should be sufficient to coat the print. The Fingermark Visualisation Manual suggests 3-4 minutes. |

| Destaining/Rinsing | Subjective | Rinse until excess dye is removed from the background. |

| Fluorescence Viewing Wavelength | 490 - 575 nm | Use with red goggles or a red barrier filter for visualization. Other sources suggest 350-450 nm, 650 nm, and 850 nm may also enhance contrast. |

| Lifting Time (Gel Lifter) | ~15 minutes | For transferring the developed print. |

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of reagents and the application of this compound for staining blood prints.

A. Reagent Preparation

-

Fixing Solution (2% 5-Sulphosalicylic Acid):

-

Weigh 20-23 grams of 5-sulphosalicylic acid dihydrate.

-

Dissolve the powder in 1 liter of distilled water.

-

Stir until the solution is clear.

-

Store in a clearly labeled bottle.

-

-

This compound Staining Solution:

-

In a fume hood, measure 700 mL of distilled water into a 1-liter beaker.

-

Add 250 mL of ethanol and 50 mL of acetic acid to the water and mix.

-

Weigh 1 gram of this compound powder and add it to the solvent mixture.

-

Stir thoroughly until the dye is completely dissolved.

-

Store in a clearly labeled, light-protected bottle.

-

-

Destaining/Washing Solution:

-

In a fume hood, combine 700 mL of distilled water, 250 mL of ethanol, and 50 mL of acetic acid.

-

Mix thoroughly.

-

Store in a clearly labeled bottle.

-

B. Blood Print Staining Protocol

Safety Precaution: Always work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Fixation:

-

Before applying the staining solution, the blood print must be fixed to prevent diffusion and loss of detail.

-

Apply the fixing solution to the blood print using a wash bottle, disposable pipette, or by immersing the item in a tray containing the solution.

-

Ensure the entire print is in contact with the fixative for a minimum of 5 minutes. For heavy blood deposits, a longer fixing time is recommended.

-

-

Staining:

-

Apply the this compound staining solution to the fixed blood print. This can be done by immersion in a tray, spraying, or using a disposable pipette to cover the area of interest.

-

Allow the staining solution to remain in contact with the print for 1 to 3 minutes.

-

-

Destaining/Rinsing:

-

Rinse the stained area with the destaining/washing solution to remove excess dye from the background. This step is subjective and should be continued until the print is clearly visible with minimal background staining.

-

Alternatively, water can be used for rinsing.

-

Allow the item to air dry completely.

-

-

Visualization and Documentation:

-

The developed blood print will appear as a purple-colored impression.

-

Photograph the stained print using 1:1 photography for documentation.

-

For enhanced visualization, especially on dark or multi-colored backgrounds, fluorescence examination can be employed.

-

Use a forensic light source in the 490-575 nm range and view the print through red goggles or a red barrier filter. The print may fluoresce red under these conditions.

-

-

Lifting (Optional):

-

For prints on non-porous surfaces, the developed impression can be lifted using a white gelatin lifter.

-

Apply the gelatin lifter to the stained print and leave it in place for approximately 15 minutes.

-

Carefully remove the lifter. The impression will be transferred to the lifter, often with enhanced fluorescence.

-

Photograph the lifted print promptly as the dye may diffuse over time, blurring the image.

-

III. Diagrams

Experimental Workflow for this compound Blood Print Staining

Caption: A flowchart illustrating the sequential steps involved in the staining of blood prints using this compound.

Logical Relationship of Components in this compound Staining

Caption: A diagram showing the interaction between the key chemical components and the blood print during the staining process.

References